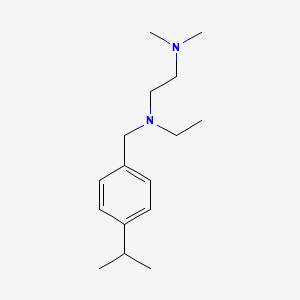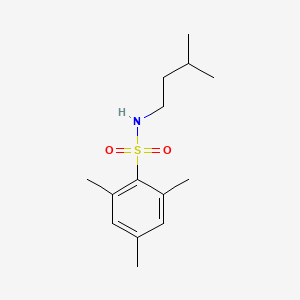![molecular formula C16H16N2O5 B5716763 3,4-dimethoxy-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide](/img/structure/B5716763.png)
3,4-dimethoxy-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-dimethoxy-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide, also known as DPC, is a chemical compound that has been extensively studied for its potential applications in scientific research. DPC is a derivative of the well-known compound, phthalimide, and has been shown to have a range of interesting biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 3,4-dimethoxy-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide is complex and not fully understood. However, it is known that this compound acts as an inhibitor of the enzyme, carbonic anhydrase. Carbonic anhydrase is involved in a range of physiological processes, including the regulation of pH in the body. By inhibiting carbonic anhydrase, this compound is thought to disrupt a range of cellular processes, leading to its observed biological effects.
Biochemical and Physiological Effects:
This compound has a range of interesting biochemical and physiological effects. As mentioned previously, this compound has been shown to induce apoptosis in cancer cells and inhibit the production of inflammatory cytokines. Additionally, this compound has been shown to have anti-angiogenic effects, meaning that it can inhibit the growth of new blood vessels. This is an important property in cancer therapy, as tumors require a blood supply in order to grow and spread.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 3,4-dimethoxy-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide as a research tool is its potency. This compound has been shown to have potent biological effects at relatively low concentrations, making it a useful tool for studying a range of cellular processes. Additionally, this compound is relatively easy to synthesize, making it readily available for research purposes. However, one limitation of this compound is its potential toxicity. This compound has been shown to have toxic effects on some cell types, and care should be taken when working with this compound.
Orientations Futures
There are a range of future directions for research on 3,4-dimethoxy-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide. One area of interest is in the development of this compound-based cancer therapies. Researchers are currently exploring the use of this compound in combination with other anti-cancer drugs, with the aim of improving its efficacy. Additionally, researchers are investigating the potential of this compound as a treatment for other diseases, such as Alzheimer's disease. Finally, there is interest in exploring the structure-activity relationship of this compound, with the aim of developing more potent and selective inhibitors of carbonic anhydrase.
Conclusion:
In conclusion, this compound, or this compound, is a chemical compound that has a range of potential applications in scientific research. This compound has been shown to have potent anti-cancer activity, anti-inflammatory effects, and anti-angiogenic effects. While this compound has some limitations, such as potential toxicity, it is a useful tool for studying a range of cellular processes. There are a range of future directions for research on this compound, including the development of this compound-based cancer therapies and the exploration of its potential as a treatment for other diseases.
Méthodes De Synthèse
The synthesis of 3,4-dimethoxy-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide involves the reaction of phthalimide with 3,4-dimethoxybenzaldehyde. This reaction is catalyzed by a base, such as potassium carbonate, and is carried out in an organic solvent such as dimethylformamide. The resulting product is then treated with an acid, such as hydrochloric acid, to yield this compound. The synthesis of this compound has been well-established in the literature and is relatively straightforward.
Applications De Recherche Scientifique
3,4-dimethoxy-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide has a range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer therapy. This compound has been shown to have potent anti-cancer activity, particularly against breast cancer cells. This is thought to be due to its ability to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis, due to its ability to inhibit the production of inflammatory cytokines.
Propriétés
IUPAC Name |
[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] phenyl carbonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5/c1-20-13-9-8-11(10-14(13)21-2)15(17)18-23-16(19)22-12-6-4-3-5-7-12/h3-10H,1-2H3,(H2,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWLNRLFOKJOQST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=NOC(=O)OC2=CC=CC=C2)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C(=N/OC(=O)OC2=CC=CC=C2)/N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(cyanomethyl)-2-pyrrolidinylidene]-3-oxo-3-phenylpropanenitrile](/img/structure/B5716690.png)
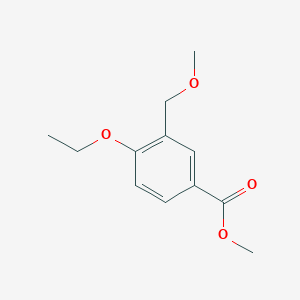
![1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5716697.png)
![(cyclopropylmethyl)[4-(dimethylamino)benzyl]propylamine](/img/structure/B5716700.png)
![4-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(3-pyridinylmethyl)benzamide](/img/structure/B5716703.png)
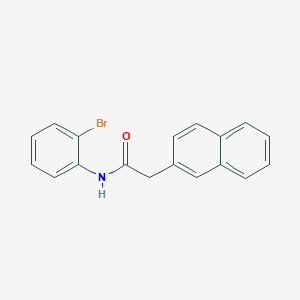
![4-(4-nitrophenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline](/img/structure/B5716711.png)
![3-{4-[(isobutylamino)sulfonyl]phenyl}propanamide](/img/structure/B5716715.png)

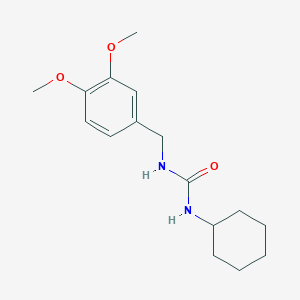
![N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-furamide](/img/structure/B5716742.png)
